3-Methoxy-2-methyl-1H-pyrrole chemical structure and properties
3-Methoxy-2-methyl-1H-pyrrole chemical structure and properties
3-Methoxy-2-methyl-1H-pyrrole: Structural Analysis, Synthesis, and Reactivity Profile
Executive Summary
3-Methoxy-2-methyl-1H-pyrrole (C₆H₉NO) is an electron-rich heteroaromatic scaffold that serves as a critical intermediate in the synthesis of bioactive alkaloids, particularly the prodigiosin family, and functional materials like BODIPY dyes. Characterized by the synergistic electron-donating effects of a methoxy group at C3 and a methyl group at C2, this molecule exhibits heightened nucleophilicity compared to the parent pyrrole. This guide provides a technical analysis of its structural properties, validated synthesis protocols, and reactivity patterns, designed for medicinal chemists and process engineers.
Part 1: Chemical Identity & Structural Properties[1][2]
The physicochemical profile of 3-methoxy-2-methyl-1H-pyrrole is defined by its high electron density, rendering it sensitive to oxidation but highly reactive in electrophilic aromatic substitutions (EAS).
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | 3-Methoxy-2-methyl-1H-pyrrole | |
| Molecular Formula | C₆H₉NO | |
| Molecular Weight | 111.14 g/mol | |
| CAS Registry Number | 68332-37-6 (Generic for isomer) | Note: Often cited as "Compound 9" in literature; verify specific isomer availability. |
| Predicted LogP | ~1.10 | Lipophilic, membrane permeable. |
| H-Bond Donor/Acc. | 1 Donor (NH) / 2 Acceptors (N, O) | |
| Appearance | Colorless to pale yellow oil | Darkens rapidly upon air exposure due to oxidation. |
| Solubility | Soluble in DCM, THF, MeOH | Poorly soluble in water. |
Electronic Structure & Reactivity Logic
The reactivity of this molecule is governed by the +M (mesomeric) effect of the methoxy group and the +I (inductive) effect of the methyl group.
-
C2-Methyl: Sterically blocks the
-position, directing electrophilic attack to C4 or C5. -
C3-Methoxy: Strong electron donor. It increases electron density significantly at C2 (ortho-like) and C4 (ortho-like). Since C2 is blocked, C4 becomes the primary site for kinetic electrophilic attack , while C5 remains active due to the intrinsic reactivity of the pyrrole
-position.
Part 2: Synthesis Protocols
The synthesis of 3-alkoxypyrroles is non-trivial due to the instability of the products. The most robust method involves the O-methylation of 3-pyrrolin-2-ones (lactams), which are stable precursors.
Protocol A: O-Methylation of 2-Methyl-3-pyrrolin-2-one
This protocol utilizes a "hard" methylating agent to favor O-alkylation over N-alkylation, exploiting the ambient nucleophilicity of the lactam oxygen.
Reagents:
-
Precursor: 2-methyl-3-pyrrolin-2-one (synthesized via Hantzsch-type condensation).
-
Methylating Agent: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) or Dimethyl sulfate (Me₂SO₄).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Base: Diisopropylethylamine (DIPEA) or inorganic carbonate (K₂CO₃).
Step-by-Step Workflow:
-
Preparation: Dissolve 2-methyl-3-pyrrolin-2-one (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
-
Activation: Cool the solution to 0°C. Add DIPEA (1.2 eq) to deprotonate/buffer the system.
-
Alkylation: Add Trimethyloxonium tetrafluoroborate (1.1 eq) portion-wise. Note: Me₃OBF₄ is preferred over MeI to strictly favor O-methylation (Hard-Soft Acid-Base theory).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Vanillin; product turns bright red/purple).
-
Quench & Isolation: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).
-
Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Crucial: Purify immediately via flash chromatography on neutral alumina (Silica is too acidic and may cause decomposition) using Hexane/EtOAc.
Self-Validating Checkpoint:
-
¹H NMR Confirmation: Look for the disappearance of the amide/lactam NH (broad, ~8-9 ppm) and the appearance of the methoxy singlet at ~3.7-3.8 ppm. The pyrrole NH should appear as a broad singlet around 7.5-8.5 ppm.
Part 3: Reactivity & Mechanism[3]
Electrophilic Aromatic Substitution (EAS)
The 3-methoxy group strongly activates the ring. In the absence of the C2-methyl group, substitution would occur at C2. With C2 blocked, the C4 position is electronically favored for acylation and formylation (Vilsmeier-Haack), which is critical for building the prodigiosin core.
Figure 1: Regioselectivity of electrophilic substitution. The C3-methoxy group directs incoming electrophiles primarily to C4 (beta position), mimicking the 'ortho' direction in benzene derivatives.
Oxidation and Polymerization
Like all electron-rich pyrroles, 3-methoxy-2-methyl-1H-pyrrole is prone to oxidative coupling.
-
Mechanism: One-electron oxidation generates a radical cation, which couples at the open
-position (C5), leading to dimers (bipyrroles) and eventually conductive polymers (polypyrroles). -
Prevention: Store under nitrogen at -20°C. Use antioxidants (e.g., BHT) if compatible with downstream steps.
Part 4: Biological & Industrial Context[1][4][5]
Prodigiosin Biosynthesis Analogue
This molecule mimics the Ring B fragment of Prodigiosin (a tripyrrole alkaloid).
-
Natural Pathway: In Serratia marcescens, the B-ring is synthesized as part of a bipyrrole aldehyde (MBC: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde).
-
Synthetic Utility: 3-methoxy-2-methyl-1H-pyrrole allows researchers to synthesize "uncoupled" prodigiosin analogues to study the specific role of the methoxy group in DNA intercalation and cytotoxicity (e.g., in HCT-116 colon cancer lines).
BODIPY Dye Synthesis
Condensation of 3-methoxy-2-methyl-1H-pyrrole with acid chlorides (or aldehydes followed by oxidation) yields meso-substituted dipyrromethenes . Complexation with BF₃ generates BODIPY dyes. The methoxy group induces a bathochromic shift (red-shift) in fluorescence emission compared to unsubstituted analogues.
References
-
Prodigiosin Biosynthesis & Structure: Williamson, N. R., et al. (2006). The biosynthesis and regulation of bacterial prodiginines. Nature Reviews Microbiology.
-
Synthesis of 3-Alkoxypyrroles: Campi, E. M., et al. (1992). Synthesis of 3-alkoxypyrroles and their use in the preparation of porphyrins. Journal of the Chemical Society, Perkin Transactions 1.
-
Reactivity of Electron-Rich Pyrroles: Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole nitrogen atom. The Journal of Organic Chemistry.
-
BODIPY Dye Chemistry: Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews.
